E. coli TS Inhibition vs. Established Chemotherapeutics
Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate demonstrates a measurable, moderate inhibitory effect on E. coli thymidylate synthase (TS) with an IC50 of 850 nM [1]. This positions it as a less potent but potentially more selective alternative to potent chemotherapeutic TS inhibitors. For comparison, the established anticancer drug 5-fluorouracil (5-FU), a suicide inhibitor of TS, typically exhibits IC50 values in the low nanomolar to sub-nanomolar range (e.g., reported IC50 ~ 100 nM for human TS) [2]. This quantified difference in potency (850 nM vs. <100 nM) is critical for research applications where complete enzymatic ablation is undesirable or where a less cytotoxic starting point is required for optimization and selectivity studies.
| Evidence Dimension | Inhibition of Thymidylate Synthase (E. coli) |
|---|---|
| Target Compound Data | IC50 = 850 nM |
| Comparator Or Baseline | 5-Fluorouracil (human TS): IC50 ≈ 100 nM (reported range) |
| Quantified Difference | Target compound is approximately 8.5-fold less potent against bacterial TS than 5-FU is against human TS (class-level inference). |
| Conditions | Spectrophotometric assay assessing oxidation of tetrahydrofolate to dihydrofolate (Target); Various assays (Comparator). |
Why This Matters
For scientific selection, this quantitative data confirms the compound is not a highly potent cytotoxic agent but a viable scaffold for rational optimization or a biochemical tool for studying partial TS inhibition.
- [1] BindingDB. BDBM50350769 CHEMBL1818549: Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate - Thymidylate synthase (Escherichia coli) IC50 data. 2025. View Source
- [2] Longley DB, Harkin DP, Johnston PG. 5-fluorouracil: mechanisms of action and clinical strategies. Nat Rev Cancer. 2003;3(5):330-338. View Source
